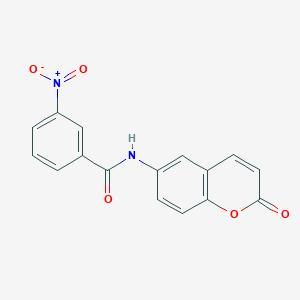
3-nitro-N-(2-oxochromen-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(2-oxochromen-6-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a benzamide moiety, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2-oxochromen-6-yl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 6-amino-2-oxochromene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2-oxochromen-6-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Oxidation: The chromenone structure can undergo oxidation reactions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-amino-N-(2-oxochromen-6-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Quinone derivatives of the chromenone structure.
Scientific Research Applications
3-nitro-N-(2-oxochromen-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other functionalized compounds.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2-oxochromen-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. The chromenone structure can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-nitro-N-(2-oxochromen-4-yl)benzamide: Similar structure but with the chromenone moiety at a different position.
3-nitro-N-(2-oxochromen-8-yl)benzamide: Another positional isomer with the chromenone moiety at the eighth position.
3-nitro-N-(2-oxochromen-6-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of the amide group.
Uniqueness
3-nitro-N-(2-oxochromen-6-yl)benzamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group, benzamide moiety, and chromenone structure makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-nitro-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-15-7-4-10-8-12(5-6-14(10)23-15)17-16(20)11-2-1-3-13(9-11)18(21)22/h1-9H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEMMSPKQONUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
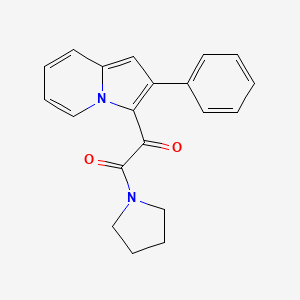
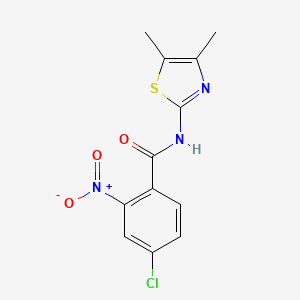
![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)
![4-[(4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5702765.png)
![N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)
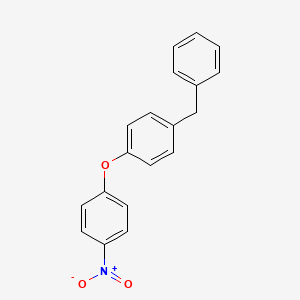
![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5702802.png)
![1'-allyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5702803.png)
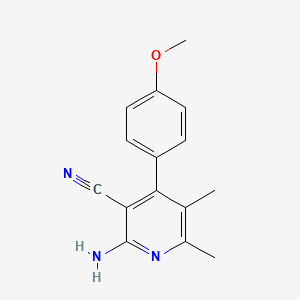
![N-[(2,4-dimethylphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B5702812.png)
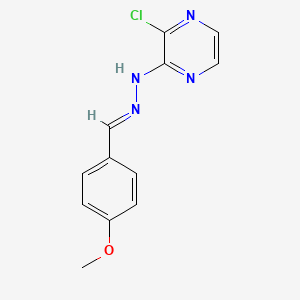
![{4-[(3-methylbenzoyl)amino]phenyl}acetic acid](/img/structure/B5702827.png)
![1-[4-ACETYL-1-(3-AMINO-4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE](/img/structure/B5702837.png)
![4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5702840.png)
